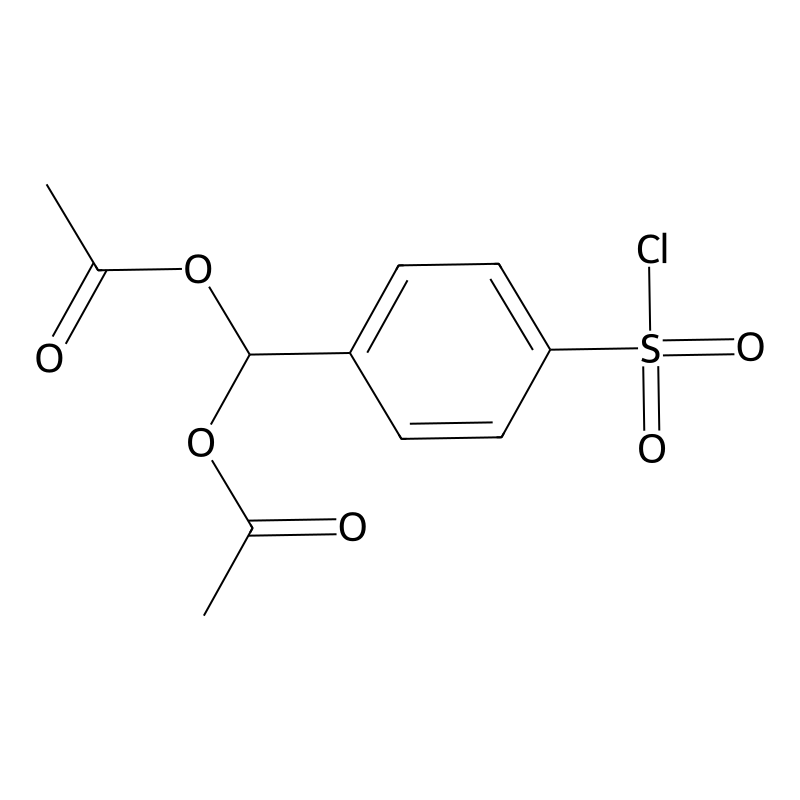(4-(Chlorosulfonyl)phenyl)methylene diacetate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Here's what we can glean based on the structure of the molecule:
- Functional Groups: The presence of a chlorosulfonyl group (SO2Cl) suggests potential applications as a sulfonylating agent in organic synthesis. Sulfonylation is a chemical reaction that introduces a sulfonyl group (SO2R) into a molecule. However, further research is needed to determine the specific reactivity and efficiency of (4-(Chlorosulfonyl)phenyl)methylene diacetate in this role .
- Diacetate Moiety: The presence of two acetate groups (CH3COO) suggests the molecule might be a prodrug, a compound that needs to be metabolized in the body to release its active form. However, without further information on its breakdown products and mechanism of action, this is purely speculative.
(4-(Chlorosulfonyl)phenyl)methylene diacetate is an organic compound characterized by its unique structure, which includes a chlorosulfonyl group attached to a phenyl ring, along with a methylene diacetate moiety. Its molecular formula is and it possesses significant chemical reactivity due to the presence of the chlorosulfonyl functional group. This compound is notable for its potential applications in medicinal chemistry and material science.
- Nucleophilic Substitution: The chlorosulfonyl group can undergo nucleophilic attack, making it a useful intermediate in organic synthesis.
- Esterification: The diacetate portion can react with alcohols to form esters.
- Coupling Reactions: It can participate in cross-coupling reactions, such as the Suzuki coupling, facilitating the formation of carbon-carbon bonds .
Several synthetic routes can be employed to prepare (4-(Chlorosulfonyl)phenyl)methylene diacetate:
- Direct Sulfonation: Starting from phenol derivatives, chlorosulfonation can be achieved using chlorosulfonic acid.
- Esterification: The methylene diacetate can be synthesized through the reaction of acetic anhydride with appropriate alcohols under acidic conditions.
- Coupling Reactions: Utilizing coupling methods such as the Suzuki reaction allows for the introduction of the chlorosulfonyl group onto phenolic substrates .
(4-(Chlorosulfonyl)phenyl)methylene diacetate has potential applications in various fields:
- Medicinal Chemistry: Its derivatives may serve as lead compounds for drug development due to their biological activities.
- Material Science: It could be used in the synthesis of polymers or other materials where sulfonyl groups impart desirable properties.
- Agricultural Chemicals: Compounds with similar structures have been explored for use as pesticides or herbicides .
Interaction studies involving (4-(Chlorosulfonyl)phenyl)methylene diacetate focus on its reactivity with nucleophiles and other electrophiles. Investigations into its interactions with biological macromolecules, such as proteins or nucleic acids, may reveal insights into its potential therapeutic effects. Studies have shown that chlorosulfonyl compounds can form stable adducts with amino acids, indicating possible pathways for biological activity .
Several compounds share structural similarities with (4-(Chlorosulfonyl)phenyl)methylene diacetate. Below is a comparison highlighting their uniqueness:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4-Chlorophenylmethyl acetate | Chlorophenyl group with an acetate | Simpler structure; lacks sulfonyl functionality |
| 4-(Chlorosulfonyl)phenol | Hydroxyl group instead of methylene diacetate | Exhibits different reactivity due to hydroxyl |
| 3-Hydroxy-2,2-dimethylpropionic acid methyl ester | Contains a hydroxymethyl group | Known for potent histone deacetylase inhibition |
| 4-Chlorobenzenesulfonamide | Sulfonamide functionality | Used primarily in pharmaceuticals |
The uniqueness of (4-(Chlorosulfonyl)phenyl)methylene diacetate lies in its combination of both chlorosulfonyl and acetate functionalities, providing diverse pathways for chemical reactivity and potential biological applications.








